molecular formula C33H49NO7 B150629 Veratrosine CAS No. 475-00-3

Veratrosine

Cat. No. B150629
CAS RN: 475-00-3
M. Wt: 571.7 g/mol
InChI Key: WXQHVBNTINGJJR-NIFRNHPISA-N
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Description

Veratrosine Description

Veratrosine is a glycosidic Veratrum alkaloid known for its ability to antagonize the cardioaccelerator action of epinephrine and norepinephrine. It affects the pacemaker of the heart without modifying the vasopressor action and the positive inotropic action of epinephrine. Unlike its aglycone veratramine, veratrosine does not have convulsant properties and exhibits a slower onset of action .

Synthesis Analysis

The synthesis of Veratrum alkaloids, including veratrosine, has been explored in the context of creating compounds like verarine, veratramine, jervine, and veratrobasine. The process involves coupling key intermediates with specific pyridine derivatives, followed by a series of reactions to introduce double bonds and remove protective groups .

Molecular Structure Analysis

Veratrosine's molecular structure has been studied using various computational methods, including Hartree-Fock (HF) and density functional theory (DFT). These studies help in understanding the vibrational frequencies, molecular electrostatic potential, and nuclear magnetic resonance (NMR) chemical shifts .

Chemical Reactions Analysis

Veratrosine, as part of the Veratrum alkaloids, has been studied for its metabolic action on cardiac tissue. It exhibits a different metabolic action compared to veratridine and does not inhibit anaerobic glycolysis but does inhibit the oxidative phase of glucose metabolism . Additionally, veratrole, a related compound, can undergo reactions with benzoquinones in the presence of aluminium chloride to form complex products like triphenylene-1,4:5,8-diquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of veratrosine-related compounds have been analyzed through various spectroscopic methods. For instance, veratrole's vibrational bands, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies have been studied to gain insights into its reactivity and stability . The acylation of veratrole by acetic anhydride over zeolites has been investigated, revealing insights into the selectivity and deactivation process of the catalysts involved .

Scientific Research Applications

Cardiovascular Research

Veratrosine, a glycosidic Veratrum alkaloid, is known for its antagonistic effects on the cardioaccelerator action of epinephrine and norepinephrine. It affects the pacemaker of the heart, and its action is distinct from its aglycone veratramine. Interestingly, while veratramine acts rapidly, veratrosine's effects take longer to develop, indicating a nuanced interaction with cardiovascular functions (Krayer, 1949).

Pharmacokinetic Studies

Veratrosine's pharmacokinetic properties have been studied using UPLC-MS/MS methods. This research is crucial for understanding how veratrosine behaves in biological systems, especially in terms of its absorption, distribution, metabolism, and excretion (Fan et al., 2020).

Comparative Pharmacology

Studies have quantitatively compared veratrosine with other Veratrum alkaloids like veratramine, jervine, and pseudo-jervine, particularly in their antiaccelerator cardiac actions. These comparative studies are vital for discerning the specific pharmacological properties and potential therapeutic uses of veratrosine (Krayer, 1950).

Metabolic and Neurological Effects

Veratrosine has been studied for its metabolic action on cardiac tissue and its effects on the central nervous system. These studies provide insights into the broader biological impacts of veratrosine beyond its primary pharmacological actions (Reiter, 1950; Tanaka, 1955) (Tanaka, 1955).

Antitumor and Antiplatelet Activities

Research on Veratrum dahuricum has highlighted the antitumor and antiplatelet activities of its alkaloids, including veratrosine. This suggests potential applications in cancer therapy and cardiovascular disease management (Tang et al., 2009).

Toxicological Studies

Studies have also been conducted on the toxicity of veratrosine, particularly in the context of processing Veratrum nigrum L., a plant known for its pharmacological activities. Understanding the toxicological profile of veratrosine is crucial for ensuring safe therapeutic applications (Cao Ying-lin, 2007).

Safety And Hazards

When handling Veratrosine, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Veratrosine has been found to have potent Hedgehog (Hh) signaling suppression, which is a pathway involved in the growth and differentiation of cells and normal tissue development. This same Hh pathway is abnormally active for cell proliferation in more than 20 types of cancer . Therefore, the potential isomers of veratrosine warrant further examination as small molecule antagonists of Hh signaling that may be pursued for drug discovery research .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQHVBNTINGJJR-NIFRNHPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032273
Record name Veratrosine
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Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name Veratrosine
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Solubility

INSOL IN WATER
Record name VERATROSINE
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Product Name

Veratrosine

Color/Form

NEEDLES FROM AQ METHANOL

CAS RN

475-00-3
Record name Veratrosine
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Record name Veratrosine
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Record name Veratrosine
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Record name VERATROSINE
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Record name VERATROSINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

242-243 DECOMP
Record name VERATROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
WA Jacobs, LC Craig - Journal of Biological Chemistry, 1944 - Elsevier
In the course of their studies on the alkaloids contained in Vera&urn album and Veratrum v&de, Wright and Luff (1) isolated a new, sparingly soluble base called pseudojervine because …
Number of citations: 41 www.sciencedirect.com
O KRAYER - Journal of Pharmacology and Experimental …, 1950 - ASPET
… of their respective glycosides, veratrosine and pseudojervine, has … veratrosine and pseudojervine have the same order of potency as their respective aglycones. The I 50 of veratrosine …
Number of citations: 27 jpet.aspetjournals.org
O Krayer, GH Acheson - Physiological Reviews, 1946 - journals.physiology.org
Jervine, rubijervine, pseudojervine, veratramine, and veratrosine are non-ester alkaloids, or alkamines, like protoverine, germine, and cevine. Pseudojervine and veratrosine differ from …
Number of citations: 265 journals.physiology.org
O KRAYER - Journal of Pharmacology and Experimental …, 1949 - ASPET
… to five minutes, the full veratrosine effect of doses with equivalent … of veratrosine which annul the positive chronotropic action. … action has been demonstrated by the use of veratrosine. …
Number of citations: 14 jpet.aspetjournals.org
IR Innes, HW Kosterlitz, O Krayer - Journal of Pharmacology and …, 1956 - ASPET
Veratramine and veratrosine injected in spinal cats in doses of 0.1 to 0.3 mgm./kgm. lower the basal heart rate and diminish the increase in rate due to stimulation of the accelerator …
Number of citations: 7 jpet.aspetjournals.org
M Reiter - Journal of Pharmacology and Experimental …, 1950 - ASPET
Using the Warburg method experiments were conducted on the effect of veratrum alkaloids upon the metabolism of atrial tissue and of homogenates from ventricle muscle of the rat heart…
Number of citations: 6 jpet.aspetjournals.org
RF Keeler, W Binns - Teratology, 1968 - Wiley Online Library
… functional group differences, to jervine and its gylcoside pseudojervine and to veratramine and its glycoside veratrosine, we can speculate on certain structural requirements the …
Number of citations: 214 onlinelibrary.wiley.com
V Preininger, F Šantavý - Collection of Czechoslovak Chemical …, 1958 - cccc.uochb.cas.cz
… Since neither veratramine nor veratrosine contain this group, we assume that Walaszek and Pirci06 did not carry out the experiments with homogeneous material but with mixtures. We …
Number of citations: 1 cccc.uochb.cas.cz
EJ Walaszek, A Pircio - Journal of the American Pharmaceutical …, 1952 - Elsevier
The results of a study of the polarographic behavior of jervine, veratramine, and veratrosine dissolved in a mixture of alcohol and a suitable buffer solution are reported. The method …
Number of citations: 3 www.sciencedirect.com
HW Kosterlitz, O Krayer… - The Journal of …, 1954 - pubmed.ncbi.nlm.nih.gov
The effect of moderately large doses of veratramine and veratrosine on the rhythm of the acutely denervated heart of the cat The effect of moderately large doses of veratramine and …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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